3-Pentyloxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

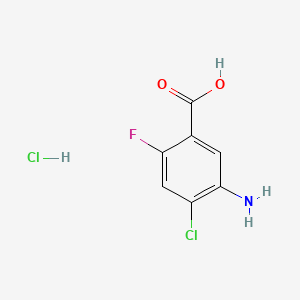

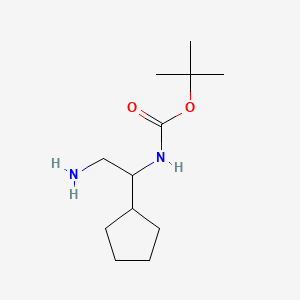

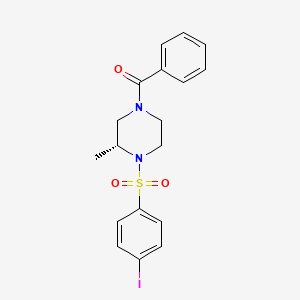

3-Pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 1296671-86-7 . It has a molecular weight of 208.07 and its IUPAC name is 3-(pentyloxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Pentyloxyphenylboronic acid is 1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further attached to a pentyloxy group.Chemical Reactions Analysis

While specific chemical reactions involving 3-Pentyloxyphenylboronic acid are not available, boronic acids are known to undergo several types of reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .Physical And Chemical Properties Analysis

3-Pentyloxyphenylboronic acid has a molecular weight of 208.07 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling in Organic Chemistry

Boronic acids, including phenylboronic acids, are widely used in organic chemistry in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds . The boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids have found utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .

Biochemical Tools

Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Large Scale Suzuki–Miyaura Couplings

Boronic acids are regularly used as cross-coupling partners in natural product syntheses . One example uses the Suzuki–Miyaura (SM) reaction in the late-stage coupling of two key fragments in the synthesis of a natural product, yielding the product in high efficiency .

Diagnostic and Therapeutic Applications

Phenylboronic acid (PBA) derivatives, including “3-Pentyloxyphenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Material Science

Boronic acids have been used in the development of various materials due to their ability to form reversible covalent bonds with diols . This property has been exploited in the design of responsive materials, including hydrogels and polymers .

Kinetic Analysis in Suzuki–Miyaura Couplings

Boronic acids, including “3-Pentyloxyphenylboronic acid”, can be used in kinetic analysis of Suzuki–Miyaura couplings . Even when the proportion of boronic acid is very small in comparison to other reagents, the product contains the labelled ring during the initial stages of the reaction .

Protodeboronation

Boronic acids can be used in catalytic protodeboronation of pinacol boronic esters . This is a formal anti-Markovnikov hydromethylation of alkenes .

Safety And Hazards

Orientations Futures

While specific future directions for 3-Pentyloxyphenylboronic acid are not available, boronic acids are increasingly utilized in diverse areas of research . They are used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .

Propriétés

IUPAC Name |

(3-pentoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pentyloxy)phenyl)boronic acid | |

CAS RN |

1296671-86-7 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)